molecular formula C11H9ClN2O2 B8275969 2-(4-Chloro-pyrazol-1-yl)-5-methoxy-benzaldehyde

2-(4-Chloro-pyrazol-1-yl)-5-methoxy-benzaldehyde

Cat. No.: B8275969
M. Wt: 236.65 g/mol
InChI Key: BDYXPXGAJUJDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-pyrazol-1-yl)-5-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-5-methoxybenzaldehyde

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-2-3-11(8(4-10)7-15)14-6-9(12)5-13-14/h2-7H,1H3

InChI Key

BDYXPXGAJUJDKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-methoxybenzaldehyde (450 mg, 2.92 mmol) in DMSO (13 mL) are added 4-chloro-1H-pyrazole (450 mg, 4.39 mmol) and K2CO3 (810 mg, 5.84 mmol) at room temperature. The solution is heated to 100° C. for 1.5 hours. The solution is cooled down and is diluted with H2O (150 mL) and extracted with EtOAc (3×). The combined organic layers are dried with MgSO4 and filtered. The filtrate is concentrated and the residue is purified by silica gel flash column chromatography with 5-25% EtOAc in heptane as the eluent to afford 2-(4-chloro-pyrazol-1-yl)-5-methoxy-benzaldehyde which is used without further purification
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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